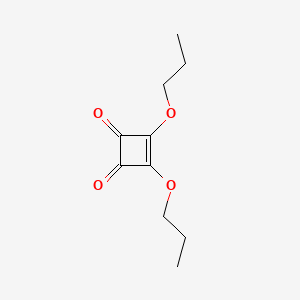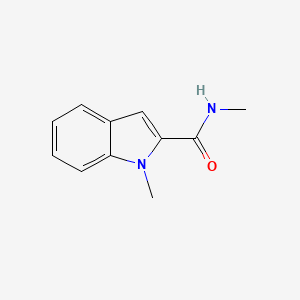
N,1-dimethyl-1H-indole-2-carboxamide
Vue d'ensemble
Description
“N,1-dimethyl-1H-indole-2-carboxamide” is a chemical compound with the linear formula C11H12N2O . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich . This compound belongs to the class of organic compounds known as indolecarboxamides and derivatives . It is a marine-derived natural product found in Neosartorya pseudofischeri .
Molecular Structure Analysis
The molecular structure of “N,1-dimethyl-1H-indole-2-carboxamide” is represented by the InChI code: 1S/C11H12N2O/c1-12-11(14)10-7-8-5-3-4-6-9(8)13(10)2/h3-7H,1-2H3, (H,12,14) . The molecular weight of this compound is 188.23 .Physical And Chemical Properties Analysis
“N,1-dimethyl-1H-indole-2-carboxamide” is a powder at room temperature .Applications De Recherche Scientifique
Allosteric Modulation of the CB₁ Receptor
N,1-dimethyl-1H-indole-2-carboxamide derivatives have been studied for their potential as allosteric modulators of the cannabinoid CB₁ receptor. These compounds, including certain N-phenylethyl-1H-indole-2-carboxamides, have shown stimulatory effects on the CB₁ receptor, with specific carboxamides demonstrating significant activity at nanomolar concentrations. This highlights their potential in modulating cannabinoid receptor functions (Piscitelli et al., 2012).
Cancer Tyrosine Kinase Imaging
N,1-dimethyl-1H-indole-2-carboxamide derivatives have also been explored in the development of new positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. The synthesis of specific carboxamide derivatives, designed for effective cancer imaging, underlines their significance in oncological research (Wang et al., 2005).
Dopamine D2 Receptor Modulation
Research into the modulation of the dopamine D2 receptor has involved N,1-dimethyl-1H-indole-2-carboxamide derivatives. These studies have identified specific carboxamide compounds capable of functioning as negative allosteric modulators of the dopamine D2 receptor, offering insights into potential therapeutic applications in neurological disorders (Mistry et al., 2015).
Hydrolysis and Stability Studies
Investigations into the hydrolysis of carboxamides, including indole-1-carboxamide and indole-1-(N,N-dimethyl)carboxamide, have been conducted to understand their chemical stability and reaction kinetics. This research is crucial for developing stable and effective carboxamide-based compounds for various applications (Linda et al., 1984).
Antioxidative Properties
The antioxidative properties of indole carboxamides have been explored, with studies indicating that certain derivatives may act as scavengers of reactive oxygen species (ROS). This research suggests potential for these compounds in developing therapies targeting oxidative stress-related conditions (Aboul‐Enein et al., 2004).
Na+/H+ Exchanger Inhibition
N,1-dimethyl-1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their inhibitory potency against the Na+/H+ exchanger. This research provides insights into the potential therapeutic applications of these compounds in conditions where Na+/H+ exchange is implicated (Kitano et al., 1999).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
N,1-Dimethyl-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that N,1-dimethyl-1H-indole-2-carboxamide may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular function
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including N,1-dimethyl-1H-indole-2-carboxamide, may affect a variety of biochemical pathways.
Result of Action
As mentioned earlier, indole derivatives are known to possess various biological activities , suggesting that N,1-dimethyl-1H-indole-2-carboxamide may also have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
N,1-dimethylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-11(14)10-7-8-5-3-4-6-9(8)13(10)2/h3-7H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEPSGVCFRDTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486653 | |
| Record name | N,1-dimethylindole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61939-18-2 | |
| Record name | N,1-dimethylindole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B3054716.png)

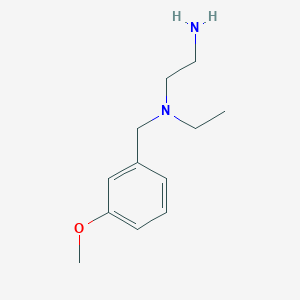

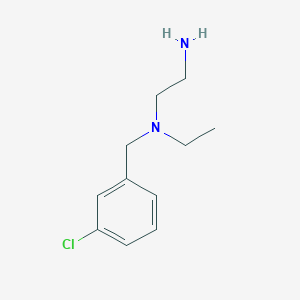
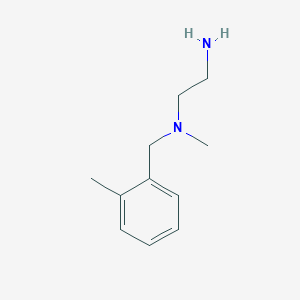
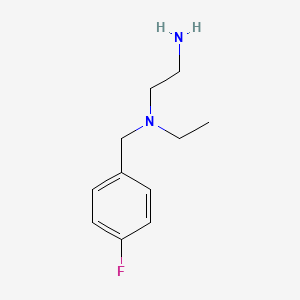

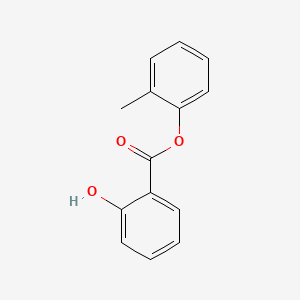
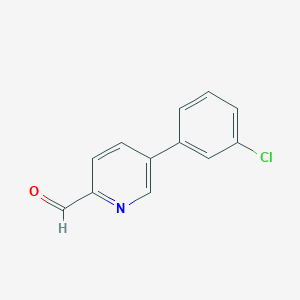
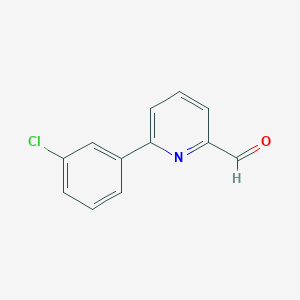
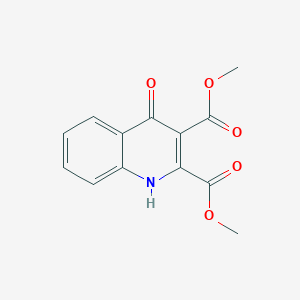
![[3-(Fluoromethyl)oxetan-3-yl]methanol](/img/structure/B3054735.png)
